

# Prothipendyl Hydrochloride CAS number and molecular formula.

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Compound of Interest

Compound Name: Prothipendyl Hydrochloride

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## Prothipendyl Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Prothipendyl Hydrochloride**, a tricyclic azaphenothiazine neuroleptic agent. This document details its chemical identity, physicochemical properties, mechanism of action, and includes detailed experimental protocols relevant to its study.

## **Chemical Identity and Properties**

**Prothipendyl Hydrochloride** is the hydrochloride salt of Prothipendyl. It is classified as a first-generation antipsychotic with additional antihistaminic, sedative, and antiemetic properties.



Property	Value	Reference
CAS Number	1225-65-6	[1][2][3]
Molecular Formula	C16H20CIN3S	[1][3]
Molecular Weight	321.87 g/mol	[1]
IUPAC Name	N,N-dimethyl-3-(10H-pyrido[3,2-b][1][4]benzothiazin-10-yl)propan-1-amine;hydrochloride	
Synonyms	Dominal Hydrochloride, Prothipendyl Monohydrochloride, Tolnate	[1]
Melting Point	108-112 °C	[2]
Appearance	Crystalline solid	
Solubility	Soluble in water	

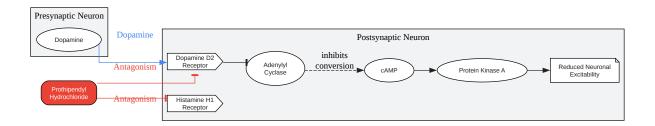
## **Mechanism of Action & Signaling Pathways**

**Prothipendyl Hydrochloride** exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by antagonizing dopamine and histamine receptors.[4][5]

- Dopamine D2 Receptor Antagonism: Like other typical antipsychotics, prothipendyl blocks dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to be responsible for its antipsychotic effects.
- Histamine H1 Receptor Antagonism: Prothipendyl is a potent antagonist of the histamine H1
  receptor, which contributes to its sedative and antiemetic properties.
- Other Receptor Interactions: It also exhibits moderate anticholinergic activity by blocking muscarinic acetylcholine receptors and interacts with serotonergic pathways, which may contribute to its overall pharmacological profile.



Below is a diagram illustrating the primary signaling pathway of **Prothipendyl Hydrochloride**'s action on a postsynaptic neuron.



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Caption: Prothipendyl Hydrochloride Signaling Pathway

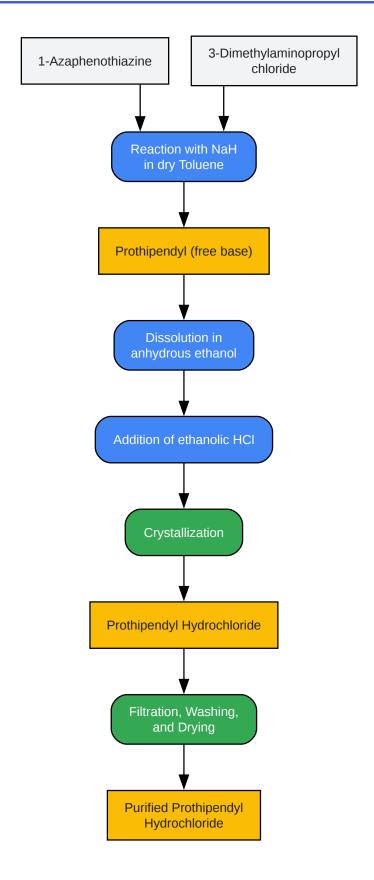
## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **Prothipendyl Hydrochloride**.

### **Synthesis of Prothipendyl Hydrochloride**

This protocol describes a potential synthetic route for **Prothipendyl Hydrochloride**, based on established chemical principles.





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Caption: Synthesis Workflow for Prothipendyl HCl



#### Materials:

- 1-Azaphenothiazine
- 3-Dimethylaminopropyl chloride
- Sodium hydride (NaH)
- Anhydrous Toluene
- Anhydrous Ethanol
- Hydrochloric acid (ethanolic solution)
- Standard laboratory glassware and purification apparatus

#### Procedure:

- Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene. To this suspension, add a solution of 1-azaphenothiazine in anhydrous toluene dropwise at room temperature. Stir the mixture for 1 hour.
- Add a solution of 3-dimethylaminopropyl chloride in anhydrous toluene dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.
- Work-up: After cooling to room temperature, carefully quench the reaction with water.
   Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Prothipendyl free base.
- Salt Formation: Dissolve the crude Prothipendyl free base in anhydrous ethanol. To this solution, add a calculated amount of ethanolic hydrochloric acid dropwise with stirring.
- Crystallization and Purification: Cool the solution in an ice bath to induce crystallization.
   Collect the precipitated Prothipendyl Hydrochloride by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

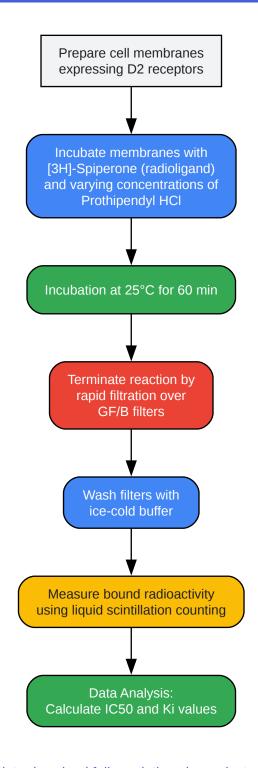


• Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

# Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity of **Prothipendyl Hydrochloride** for the dopamine D2 receptor.





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Caption: D2 Receptor Binding Assay Workflow

Materials:



- Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
- · Prothipendyl Hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4.
- Non-specific binding control: Haloperidol (10 μΜ).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and liquid scintillation counter.

#### Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-Spiperone at a
  concentration near its Kd, and varying concentrations of **Prothipendyl Hydrochloride** in the
  assay buffer.
- Total and Non-specific Binding: For total binding wells, omit the Prothipendyl
   Hydrochloride. For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist like haloperidol.
- Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any nonspecifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.



• Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the **Prothipendyl Hydrochloride** concentration and fit the data to a one-site competition model to calculate the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

# Histamine H1 Receptor Binding Assay (Radioligand Competition)

This protocol details a competitive radioligand binding assay to assess the affinity of **Prothipendyl Hydrochloride** for the histamine H1 receptor.

#### Materials:

- Cell membranes from a cell line expressing the human histamine H1 receptor.
- Radioligand: [3H]-Pyrilamine (a high-affinity H1 antagonist).
- Prothipendyl Hydrochloride.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: Mepyramine (10 μM).
- Glass fiber filters, scintillation cocktail, and liquid scintillation counter.

#### Procedure:

- Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-Pyrilamine at a
  concentration near its Kd, and a range of **Prothipendyl Hydrochloride** concentrations in the
  assay buffer.
- Controls: Include wells for total binding (no competitor) and non-specific binding (with a high concentration of mepyramine).
- Incubation: Incubate the plate at 25°C for 30 minutes.
- Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.



- Quantification: Measure the bound radioactivity by liquid scintillation counting.
- Data Analysis: Calculate the specific binding and determine the IC<sub>50</sub> and Ki values for
   Prothipendyl Hydrochloride at the histamine H1 receptor as described in the D2 receptor binding assay protocol.

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